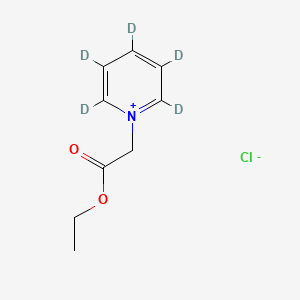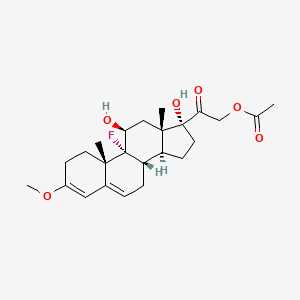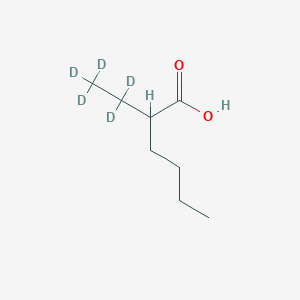
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is a deuterated derivative of ethyl pyridinium acetate. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the pyridinium ring, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride typically involves the deuteration of pyridine followed by quaternization and esterification reactions. The general steps are as follows:
Deuteration of Pyridine: Pyridine is treated with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium.
Quaternization: The deuterated pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to form the quaternary ammonium salt.
Formation of Chloride Salt: The quaternary ammonium salt is treated with hydrochloric acid (HCl) to form the chloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products like alcohols or nitriles.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved metabolic stability.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts, where deuterium incorporation can enhance performance and durability.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl pyridinium acetate: The non-deuterated analog of the compound.
Methyl pyridinium acetate: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)propionate: A similar deuterated compound with a propionate ester instead of an acetate ester.
Uniqueness
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs. This can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
206.68 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C9H12NO2.ClH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1/i3D,4D,5D,6D,7D; |
Clave InChI |
BKXBKDMTXGKPHE-BQAHAFBHSA-M |
SMILES isomérico |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)OCC)[2H])[2H].[Cl-] |
SMILES canónico |
CCOC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)











